molecular formula C12H10BrNO2 B1332478 N-benzyl-5-bromofuran-2-carboxamide CAS No. 117845-23-5

N-benzyl-5-bromofuran-2-carboxamide

Cat. No.: B1332478
CAS No.: 117845-23-5
M. Wt: 280.12 g/mol
InChI Key: DUZGNGADSRKPPY-UHFFFAOYSA-N
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Description

N-benzyl-5-bromofuran-2-carboxamide: is an organic compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a benzyl group attached to a brominated furan ring, which is further connected to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Furan: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Carboxylic Acid: The brominated furan is then subjected to a carboxylation reaction to introduce the carboxylic acid group at the 2-position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

    Amidation Reaction: The final step involves the conversion of the carboxylic acid to the carboxamide by reacting it with benzylamine (C6H5CH2NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: The industrial production of N-benzyl-5-bromofuran-2-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-5-bromofuran-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as N-benzyl-5-hydroxyfuran-2-carboxamide or N-benzyl-5-alkoxyfuran-2-carboxamide can be formed.

    Oxidation Products: Products such as N-benzyl-5-bromofuran-2-carboxylic acid or N-benzyl-5-bromofuran-2-carboxaldehyde.

    Reduction Products: N-benzyl-5-bromofuran-2-amine.

Scientific Research Applications

Chemistry: N-benzyl-5-bromofuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy as drug candidates.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and polymers. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    N-benzyl-5-chlorofuran-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-benzyl-5-iodofuran-2-carboxamide: Similar structure with an iodine atom instead of bromine.

    N-benzyl-5-fluorofuran-2-carboxamide: Similar structure with a fluorine atom instead of bromine.

Comparison:

    Reactivity: The bromine atom in N-benzyl-5-bromofuran-2-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine and fluorine analogs.

    Biological Activity: The biological activity of these compounds can vary significantly due to differences in the size and electronegativity of the halogen atoms. Bromine-containing compounds often exhibit different pharmacokinetic and pharmacodynamic properties compared to their chlorine, iodine, and fluorine counterparts.

    Industrial Applications: The choice of halogen atom can influence the compound’s suitability for specific industrial applications, such as in the synthesis of pharmaceuticals or agrochemicals.

Properties

IUPAC Name

N-benzyl-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZGNGADSRKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354047
Record name N-benzyl-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117845-23-5
Record name N-benzyl-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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